molecular formula C25H27N7 B12401647 Alk5-IN-28

Alk5-IN-28

Cat. No.: B12401647
M. Wt: 425.5 g/mol
InChI Key: UFQRQSWJIOMAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alk5-IN-28 is a selective inhibitor of the transforming growth factor beta receptor type 1 kinase (ALK5). This compound is known for its ability to inhibit the transforming growth factor beta-induced SMAD signaling pathway. This compound has shown potential in inhibiting tumor growth in vivo and is used in the study of proliferative diseases such as cancer, fibrotic diseases, and systemic sclerosis .

Chemical Reactions Analysis

Alk5-IN-28 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Alk5-IN-28 has a wide range of scientific research applications, including:

Mechanism of Action

Alk5-IN-28 exerts its effects by selectively inhibiting the transforming growth factor beta receptor type 1 kinase (ALK5). This inhibition prevents the activation of the SMAD signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. By blocking this pathway, this compound can inhibit tumor growth and modulate other disease-related processes .

Properties

Molecular Formula

C25H27N7

Molecular Weight

425.5 g/mol

IUPAC Name

4-N-(8-methylcinnolin-4-yl)-2-N-[4-(piperidin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C25H27N7/c1-17-3-2-4-21-22(16-28-32-24(17)21)30-23-11-14-27-25(31-23)29-20-7-5-18(6-8-20)15-19-9-12-26-13-10-19/h2-8,11,14,16,19,26H,9-10,12-13,15H2,1H3,(H2,27,29,30,31,32)

InChI Key

UFQRQSWJIOMAPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)CC5CCNCC5

Origin of Product

United States

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